Riboflavin 5-phosphate sodium

Formulation science Parenteral nutrition Functional beverages

Unphosphorylated riboflavin limits liquid formulations to ~1 mg/mL, restricting parenteral, cell culture, and beverage applications. Riboflavin 5-phosphate sodium (FMN-Na) delivers 50-100 mg/mL aqueous solubility as a direct FMN/FAD precursor, eliminating the ATP-dependent riboflavin kinase bottleneck. • Enables high-concentration TPN premixes and sediment-free functional beverages at doses unattainable with riboflavin. • Maintains ES/iPS cell proliferative capacity after 2-week refrigerated (2-8°C) media storage, unlike riboflavin-containing media. • Mandates light-resistant packaging: 47% degradation within 8 h of indirect sunlight exposure. • USP monograph: 73.0%-79.0% riboflavin (dried basis); ≥95% HPLC grades available for enzymatic and riboswitch assays.

Molecular Formula C17H20N4NaO9P
Molecular Weight 478.3 g/mol
CAS No. 130-40-5
Cat. No. B1680621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiboflavin 5-phosphate sodium
CAS130-40-5
Synonyms5'-Monophosphate, Riboflavin
5'-Phosphate, Riboflavin
Flavin Mononucleotide
Flavin Mononucleotide Disodium Salt
Flavin Mononucleotide Monosodium Salt
Flavin Mononucleotide Monosodium Salt, Dihydrate
Flavin Mononucleotide Sodium Salt
FMN
Mononucleotide, Flavin
Mononucleotide, Riboflavin
Phosphate, Sodium Riboflavin
Riboflavin 5' Monophosphate
Riboflavin 5' Phosphate
Riboflavin 5'-Monophosphate
Riboflavin 5'-Phosphate
Riboflavin Mononucleotide
Riboflavin Phosphate, Sodium
Sodium Riboflavin Phosphate
Molecular FormulaC17H20N4NaO9P
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na]
InChIInChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1
InChIKeyOHSHFZJLPYLRIP-BMZHGHOISA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Riboflavin 5-Phosphate Sodium: Specifications & Comparators


Riboflavin 5-phosphate sodium (CAS 130-40-5), also known as flavin mononucleotide sodium (FMN-Na), is the phosphorylated monosodium salt of riboflavin (vitamin B2), with the USP monograph specifying a content of 73.0% to 79.0% riboflavin on the dried basis [1]. This compound serves as the direct precursor to the essential enzymatic cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) [2]. Unlike non-phosphorylated riboflavin, this form bypasses the initial ATP-dependent riboflavin kinase (RFK) conversion step required for metabolic activation [2]. The closest analogs for procurement consideration are riboflavin (unphosphorylated vitamin B2, CAS 83-88-5) and flavin adenine dinucleotide (FAD, CAS 146-14-5), each presenting distinct solubility, stability, and cost profiles that necessitate evidence-based selection based on the intended application.

Riboflavin 5-Phosphate Sodium: Substitution Risks with Riboflavin


Generic substitution of riboflavin 5-phosphate sodium with unphosphorylated riboflavin is technically invalid in applications requiring high aqueous solubility or pre-formed cofactor activity. While both forms ultimately yield equivalent urinary riboflavin recovery after oral administration [1], this equivalence masks critical differences: non-phosphorylated riboflavin exhibits markedly lower aqueous solubility (approximately 1 mg/mL versus 50–100 mg/mL for the phosphate sodium salt) , limiting its utility in liquid formulations, parenteral solutions, and high-concentration cell culture media [2]. Furthermore, in cell culture systems employing embryonic stem (ES) or induced pluripotent stem (iPS) cells, riboflavin-containing media stored under refrigerated conditions undergo degradation that impairs proliferative capacity—a liability that FMN-containing media do not share to the same extent [2]. These physicochemical and application-specific constraints render simple one-to-one substitution untenable without reformulation and performance validation.

Riboflavin 5-Phosphate Sodium: Comparative Evidence


Aqueous Solubility vs. Unphosphorylated Riboflavin

Riboflavin 5-phosphate sodium exhibits approximately 50- to 100-fold higher aqueous solubility than unphosphorylated riboflavin. Vendor technical datasheets consistently report water solubility of 50 mg/mL to 100 g/L (100 mg/mL) for the phosphate sodium salt , whereas unphosphorylated riboflavin is limited to approximately 1 mg/mL . This differential is attributed to the presence of the phosphate group and the sodium counterion, which confer markedly enhanced hydrophilicity .

Formulation science Parenteral nutrition Functional beverages

ES/iPS Media Stability: FMN vs. Riboflavin

In embryonic stem (ES) and induced pluripotent stem (iPS) cell culture media, the choice of riboflavin source directly impacts proliferative capacity following refrigerated storage. A US patent disclosure specifies that media containing riboflavin 5-phosphate sodium (FMN) or FAD as the riboflavin source, when stored for 2 weeks at 2–8°C, yields greater proliferative ability of ES or iPS cells compared to otherwise identical media containing unphosphorylated riboflavin [1]. The medium containing FMN is claimed to be 'more stable' under these storage conditions, with stability determined by increased cell proliferation outcomes [1].

Stem cell culture Pluripotent stem cells Media formulation

Photostability in Parenteral Nutrition

Riboflavin 5-phosphate sodium undergoes rapid photodegradation upon exposure to sunlight in parenteral nutrition mixtures, with 47% destruction after 8 hours of indirect sunlight and 100% destruction after 8 hours of direct sunlight [1][2]. This photolability is an intrinsic property of the isoalloxazine ring system shared across flavins. While the study did not perform direct head-to-head comparisons with unphosphorylated riboflavin under identical conditions, class-level inference suggests that all flavin derivatives (riboflavin, FMN, FAD) exhibit similar photosensitivity profiles [3], making light-protective handling equally critical regardless of the specific form selected.

Parenteral nutrition Photodegradation Clinical formulation stability

Oral Bioavailability: FMN vs. Riboflavin

When administered orally in solution at equimolar doses, riboflavin 5-phosphate sodium (FMN) and unphosphorylated riboflavin produce identical urinary recovery of riboflavin, with both forms excreted primarily as free riboflavin [1]. This finding indicates that FMN undergoes rapid dephosphorylation in the gastrointestinal lumen prior to absorption [2], negating any theoretical bioavailability advantage of the pre-phosphorylated form via the oral route. The study further established that FMN absorption occurs via specialized transport rather than passive diffusion and is enhanced by concomitant food intake due to decreased intestinal transit rate [1].

Pharmacokinetics Bioavailability Nutritional supplementation

Redox Cofactor Activity: FMN vs. NAD

Flavin mononucleotide (FMN) functions as a stronger oxidizing agent than nicotinamide adenine dinucleotide (NAD) and is distinguished by its capacity to participate in both one-electron and two-electron transfer reactions during catalytic cycling among oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) states [1]. This property renders FMN essential as a prosthetic group for oxidoreductases including NADH dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase . While FAD shares these redox capabilities, FMN serves as the obligate precursor in FAD biosynthesis via ATP:FMN adenylyltransferase (FMNAT) [2] and is the direct substrate for numerous FMN-specific flavoproteins .

Enzyme kinetics Oxidoreductase assays Biochemical research

Riboflavin 5-Phosphate Sodium: Application Scenarios


Parenteral Nutrition & Injectable Formulations

The 50- to 100-fold higher aqueous solubility of riboflavin 5-phosphate sodium compared to unphosphorylated riboflavin makes it the only viable vitamin B2 source for total parenteral nutrition (TPN) solutions requiring high-concentration vitamin premixes in aqueous media. However, procurement specifications must mandate light-resistant packaging and clinical administration protocols incorporating photoprotection, as 47% degradation occurs within 8 hours of indirect sunlight exposure [1]. The USP monograph requires storage in tight, light-resistant containers [2].

ES/iPS Cell Culture for Regenerative Medicine

Procurement of riboflavin 5-phosphate sodium (FMN) is indicated for stem cell core facilities and GMP-grade pluripotent stem cell manufacturing where media may undergo extended refrigerated storage (2–8°C). Patent evidence demonstrates that FMN-containing media maintain superior proliferative capacity of ES and iPS cells compared to riboflavin-containing media following 2-week cold storage [3]. The specified working concentration range is 5 nM to 3 μM [3].

FMN-Specific Enzymology & Riboswitch Research

For biochemical research involving FMN phosphohydrolase enzyme kinetics, FMN riboswitch-mediated gene regulation studies, or flavoprotein reconstitution assays, riboflavin 5-phosphate sodium is the obligatory substrate . Unphosphorylated riboflavin lacks the phosphate moiety required for enzyme recognition and cannot substitute. Procurement should specify ≥70% HPLC purity grade suitable for enzymatic assays .

Functional Beverages & Liquid Supplements

The high aqueous solubility (50–100 mg/mL) of riboflavin 5-phosphate sodium enables clear, sediment-free liquid supplement formulations at vitamin B2 concentrations unattainable with unphosphorylated riboflavin (limited to ~1 mg/mL) . This property supports functional beverage development where uniform dispersion and visual clarity are product requirements. However, the oral bioavailability equivalence between FMN and riboflavin [4] means that the cost premium for FMN should be justified solely by formulation solubility needs, not by claimed absorption advantages.

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